molecular formula C6HCl2N3O3 B1296884 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole CAS No. 15944-78-2

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole

Cat. No.: B1296884
CAS No.: 15944-78-2
M. Wt: 233.99 g/mol
InChI Key: SCVFVTLATGCDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole is a chemical compound known for its unique molecular structure and reactivity It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzoxadiazole ring

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. For instance, it has been observed to interact with cysteine residues in enzymes, resulting in the formation of stable adducts that can modulate enzyme activity . Additionally, this compound can act as a fluorescent probe, allowing researchers to study protein-ligand interactions and enzyme kinetics in real-time .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of specific kinases, leading to changes in phosphorylation patterns and downstream signaling events . This compound can also affect gene expression by binding to transcription factors or modifying chromatin structure, thereby regulating the transcription of target genes . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions . For instance, it can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition or activation . Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site of enzymes or receptors and inducing conformational changes that affect their activity . These interactions can result in changes in gene expression, enzyme activity, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function . In in vitro and in vivo studies, the temporal effects of this compound can be monitored by measuring changes in enzyme activity, gene expression, and cellular metabolism over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as oxidative stress, DNA damage, and apoptosis . The threshold effects observed in these studies highlight the importance of carefully controlling the dosage of this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit key metabolic enzymes, such as kinases and dehydrogenases, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can be metabolized by cellular enzymes, resulting in the formation of reactive intermediates that can further modulate cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, such as albumin and glutathione, which can affect its localization and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals present in its structure . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of this compound within cells . The subcellular localization of this compound can have significant implications for its biological activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole typically involves the nitration of 5,7-dichloro-2,1,3-benzoxadiazole. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, leading to the formation of substituted benzoxadiazoles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as hexamethyleneimine and dimethylamine are commonly used. The reactions are typically carried out in solvents like dimethylformamide at room temperature.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce the nitro group.

    Electrophilic Aromatic Substitution: Strong acids like sulfuric acid or Lewis acids like aluminum chloride can be used to facilitate these reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxadiazoles with various amine groups.

    Reduction: 5,7-Dichloro-4-amino-2,1,3-benzoxadiazole.

    Electrophilic Aromatic Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for detecting nucleophiles.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole involves its electrophilic nature, which allows it to react with nucleophiles. The nitro group and chlorine atoms enhance its reactivity by making the benzoxadiazole ring more susceptible to nucleophilic attack. This compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar structure but with only one chlorine atom.

    5,7-Dichloro-2,1,3-benzoxadiazole: Lacks the nitro group, making it less reactive.

    5,7-Dichloro-4-amino-2,1,3-benzoxadiazole: The amino group replaces the nitro group, altering its reactivity and applications.

Uniqueness

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole is unique due to the combination of its nitro and chlorine substituents, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5,7-dichloro-4-nitro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2N3O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVFVTLATGCDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342129
Record name 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15944-78-2
Record name 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
Reactant of Route 3
Reactant of Route 3
5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
Reactant of Route 4
5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
Reactant of Route 5
5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
Reactant of Route 6
Reactant of Route 6
5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
Customer
Q & A

Q1: What can you tell us about the structure of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole and its derivatives based on the provided research?

A1: The research paper focuses on the molecular and crystal structures of this compound and its reaction products with secondary amines []. While the abstract doesn't provide specific spectroscopic data, it highlights that the paper delves into the structural details of these compounds. This likely includes bond lengths, bond angles, and spatial arrangement of atoms, obtained through techniques like X-ray crystallography. Understanding these structural details can be crucial for comprehending the reactivity and potential applications of this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.